Thermophysical Profiling of Polychlorinated Propanes: Resolving the "1,1,2,2,3,3-Pentachloropropane" Anomaly
Thermophysical Profiling of Polychlorinated Propanes: Resolving the "1,1,2,2,3,3-Pentachloropropane" Anomaly
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Whitepaper
Executive Summary
In pharmaceutical development and fine chemical synthesis, polychlorinated alkanes frequently appear as intermediates, byproducts, or potentially mutagenic impurities (PMIs). Accurate thermophysical data—specifically boiling points and vapor pressures—are critical for designing lyophilization cycles, optimizing distillation parameters, and establishing Gas Chromatography (GC) headspace methods for residual solvent tracking.
This whitepaper addresses a pervasive structural paradox in chemical registries: the impossible compound "1,1,2,2,3,3-pentachloropropane." We deconstruct this nomenclature artifact, provide the verified thermophysical data for the actual chemical entities it represents, and detail self-validating experimental protocols for measuring these properties in highly volatile, reactive systems.
The Nomenclature Paradox & Structural Integrity
From a fundamental organic chemistry perspective, the term "1,1,2,2,3,3-pentachloropropane" is a structural impossibility. A saturated propane backbone ( C3H8 ) possesses exactly eight available valences. Substituting the 1, 1, 2, 2, 3, and 3 positions requires six halogen atoms, which would yield hexachloropropane.
Despite this, the term persists across major chemical databases[1][2]. As application scientists, we must recognize that this is a documented nomenclature artifact stemming from two primary sources:
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Typographical Conflation: The merging of locants from two distinct isomers: 1,1,2,2,3-pentachloropropane[3] and 1,1,2,3,3-pentachloropropane[4].
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Deposited Synonyms for Alkenes: The term is frequently, and incorrectly, deposited as a synonym for the unsaturated molecule (Z)-1,2,3,3,3-pentachloroprop-1-ene[1][2].
To ensure scientific integrity in drug development pipelines, analytical teams must map this misnomer to the correct Chemical Abstracts Service (CAS) registry numbers before relying on thermophysical data.
Figure 1: Logical resolution of the pentachloropropane nomenclature artifact in databases.
Thermophysical Data Profiles
The following table synthesizes the true boiling points and vapor pressures for the three chemical entities commonly conflated under the target misnomer.
Table 1: Verified Boiling Point and Vapor Pressure Data
| Verified Chemical Name | CAS Number | Boiling Point (°C) | Vapor Pressure (mmHg at 25 °C) |
| 1,1,2,2,3-Pentachloropropane | 16714-68-4 | 78–79 (@ 16 mmHg) ~202 (Extrapolated) | ~0.76 (Calculated) |
| 1,1,2,3,3-Pentachloropropane | 15104-61-7 | 198–205.8 (@ 760 mmHg) | 0.351 |
| 1,1,2,3,3-Pentachloropropene | 1600-37-9 | 185 (@ 760 mmHg) | 0.976 |
Data aggregated from authoritative chemical registries and thermodynamic handbooks[2][3][4][5].
Thermodynamic Modeling: The Antoine Equation
For process chemists designing distillation columns or vacuum drying ovens, single-point vapor pressure data is insufficient. The temperature dependence of vapor pressure for these halogenated compounds is best modeled using the Antoine Equation:
log10(P)=A−T+CB
Where P is the vapor pressure in mmHg, and T is the temperature in °C. Based on the Yaws Handbook of Vapor Pressure[5], the empirically derived coefficients for the saturated isomers are:
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1,1,2,3,3-pentachloropropane (CAS 15104-61-7):
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A = 6.99247 | B = 1643.8075 | C = 200.742
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1,1,2,2,3-pentachloropropane (CAS 16714-68-4):
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A = 7.01098 | B = 1624.5690 | C = 202.897
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Expert Insight: The relatively low vapor pressures at ambient temperatures (< 1 mmHg) dictate that these compounds behave as "sticky" semi-volatiles. In pharmaceutical manufacturing, they will resist standard ambient-temperature vacuum drying, requiring elevated temperatures or prolonged lyophilization secondary drying phases.
Experimental Methodologies for Thermophysical Validation
In highly regulated drug development environments (e.g., adhering to ICH Q3C and ICH M7 guidelines), literature values must often be verified in-house. The following protocols are designed as self-validating systems , meaning the experimental design inherently controls for common sources of error (such as sample decomposition or dissolved atmospheric gases).
Boiling Point Determination via Pinhole-Vented DSC
Causality: Traditional ebulliometry requires large sample volumes and prolonged heating, which can cause heavily halogenated alkanes to undergo dehydrohalogenation (loss of HCl). Differential Scanning Calorimetry (DSC) utilizes microliter volumes and rapid heating, allowing the detection of the endothermic vaporization onset before thermal degradation occurs.
Step-by-Step Protocol:
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Sample Preparation: Pipette 2–5 mg of the purified pentachloropropane isomer into a standard aluminum DSC pan.
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Hermetic Sealing: Seal the pan with a lid that has been mechanically pierced to create a precise 50 µm pinhole. Self-Validation: The pinhole ensures the internal pressure remains exactly at atmospheric pressure (760 mmHg) while preventing premature mass loss.
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Purge & Equilibration: Place the pan in the DSC cell. Purge with dry nitrogen at 50 mL/min to sweep away evolved vapors, preventing localized partial pressure buildup.
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Thermal Ramping: Ramp the temperature at a rate of 5 °C/min from 25 °C to 250 °C.
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Data Extraction: The boiling point is identified not at the peak maximum, but at the extrapolated onset temperature of the sharp endothermic vaporization peak.
Static Vapor Pressure Measurement via Capacitance Manometry
Causality: Dynamic methods (like gas saturation) are highly sensitive to carrier gas flow rate errors when measuring low-volatility compounds (< 1 mmHg). A static method using a Capacitance Diaphragm Gauge (CDG) provides absolute pressure readings independent of the gas composition.
Step-by-Step Protocol:
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Manifold Loading: Load 10 mL of the liquid sample into a glass sample bulb attached to a high-vacuum manifold equipped with a heated CDG.
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In-Situ Degassing: Submerge the sample bulb in liquid nitrogen until frozen. Evacuate the headspace to <10−4 Torr. Isolate the bulb and allow it to thaw. Self-Validation: Repeat this "Freeze-Pump-Thaw" cycle three times. This eliminates dissolved O2 and N2 , which would otherwise cause a false-positive pressure reading (Dalton's Law of Partial Pressures).
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Isothermal Equilibration: Submerge the sample bulb in a NIST-traceable circulating thermostatic liquid bath.
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Measurement: Equilibrate at target temperatures (e.g., 20 °C to 80 °C in 10 °C increments). Wait 30 minutes at each step for thermal equilibrium, then record the absolute pressure from the CDG.
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Regression: Fit the resulting P-T data pairs to the Antoine equation to validate the literature coefficients.
Figure 2: Step-by-step workflow for static vapor pressure determination of halogenated alkanes.
Implications for Pharmaceutical Development
Understanding the precise thermophysical properties of these pentachloropropane isomers is non-negotiable for analytical chemists. Because their vapor pressures hover around 0.3 to 0.9 mmHg at room temperature[2][4], they are difficult to purge from Active Pharmaceutical Ingredients (APIs) during standard drying operations.
Furthermore, when developing GC-MS headspace methods for residual solvent analysis, the low vapor pressure dictates that the headspace equilibration temperature must be driven relatively high (e.g., 80 °C - 100 °C) to partition enough of the analyte into the gas phase for parts-per-million (ppm) detection limits. Without the accurate Antoine coefficients provided in this guide, optimizing these analytical recovery rates becomes a process of costly trial and error.
References
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